molecular formula C9H14O B050725 (3S,4E,6E)-3-Methylocta-4,6-dien-2-one CAS No. 116454-34-3

(3S,4E,6E)-3-Methylocta-4,6-dien-2-one

Cat. No.: B050725
CAS No.: 116454-34-3
M. Wt: 138.21 g/mol
InChI Key: PNFIYBQOUPIIHJ-MBFKRBPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4E,6E)-3-Methylocta-4,6-dien-2-one is a chiral α,β-unsaturated ketone characterized by a conjugated (4E,6E)-diene system, a methyl group at the C3 position (S-configuration), and a ketone at C2. Its molecular formula is C₉H₁₄O, with a molecular weight of 138.19 g/mol.

Properties

CAS No.

116454-34-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3S,4E,6E)-3-methylocta-4,6-dien-2-one

InChI

InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4+,7-6+/t8-/m0/s1

InChI Key

PNFIYBQOUPIIHJ-MBFKRBPYSA-N

SMILES

CC=CC=CC(C)C(=O)C

Isomeric SMILES

C/C=C/C=C/[C@H](C)C(=O)C

Canonical SMILES

CC=CC=CC(C)C(=O)C

Synonyms

4,6-Octadien-2-one, 3-methyl-, [S-(E,E)]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural and functional differences between (3S,4E,6E)-3-Methylocta-4,6-dien-2-one and analogous compounds:

Compound Name Structure Highlights Functional Groups Molecular Weight (g/mol) Stereochemistry
This compound C3 methyl (S), (4E,6E)-diene, ketone at C2 Ketone, conjugated diene 138.19 3S, 4E, 6E
Adda (from ) Longer chain (C10), amino, methoxy groups Amino acid, ether ~337.43 2S,3S,8S,9S,4E,6E
(4E,6E)-1,7-Diphenylhepta-4,6-dien-3-one Phenyl groups at C1/C7, ketone at C3 Ketone, aromatic rings 264.34 4E,6E
(4E,6E)-4,6-Hexadecadienal Long aliphatic chain (C16), aldehyde at C1 Aldehyde, conjugated diene 236.39 4E,6E

Key Observations :

  • Chain Length and Substitution : The target compound has a shorter chain (C8) compared to hexadecadienal (C16) and Adda (C10). The diphenyl variant () incorporates aromatic substituents, enhancing hydrophobicity and UV absorption .
  • Functional Groups: The ketone in the target compound contrasts with Adda’s amino acid/ether groups and hexadecadienal’s aldehyde. This influences reactivity—e.g., aldehydes are more oxidation-prone than ketones .

Reactivity and Stability

  • Acid Sensitivity : The benzyl tetrahydrofuran derivative in is unstable under acidic conditions, suggesting that the target compound’s conjugated ketone may also exhibit sensitivity in strongly acidic environments .
  • Diels-Alder Reactivity : The (4E,6E)-diene system in the target compound and diphenyl variant () enables cycloaddition reactions, though phenyl groups in the latter may sterically hinder reactivity .
  • Oxidation : Hexadecadienal’s aldehyde group is prone to oxidation, whereas the target compound’s ketone offers greater stability .

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